

Application Notes and Protocols for Utilizing Flupyrimin Against Imidacloprid-Resistant Brown Planthoppers

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Compound of Interest

Compound Name: *Flupyrimin*

Cat. No.: *B3323723*

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Introduction

The brown planthopper (BPH), *Nilaparvata lugens*, is a formidable pest of rice crops, causing significant yield losses throughout Asia. The extensive use of neonicotinoid insecticides, particularly imidacloprid, has led to the widespread development of resistance in BPH populations, rendering conventional control methods increasingly ineffective.[1][2] **Flupyrimin**, a novel insecticide, presents a promising alternative for managing imidacloprid-resistant BPH. [3][4][5][6] This document provides detailed application notes and experimental protocols for researchers to evaluate and understand the efficacy of **flupyrimin** against these resistant insect populations.

Flupyrimin acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), the same target as neonicotinoids.[3][4][5][6] However, its binding mechanism to the nAChR is distinct from that of imidacloprid, allowing it to circumvent existing resistance mechanisms.[3][7][8] **Flupyrimin** exhibits outstanding potency against imidacloprid-resistant rice pests while demonstrating superior safety profiles toward pollinators.[3][4][5] These characteristics make it a valuable tool in insecticide resistance management programs.

This document outlines standardized bioassay protocols to determine the susceptibility of BPH populations to **flupyrimin** and imidacloprid, methods to investigate the role of metabolic

enzymes in resistance, and the underlying molecular interactions.

Data Presentation

Table 1: Comparative Toxicity of Imidacloprid against Susceptible and Resistant Brown Planthopper (*Nilaparvata lugens*) Strains

Insecticide	Strain	LC50 (mg/L)	Resistance Ratio (RR)	Reference
Imidacloprid	Susceptible (IMI-S)	0.538	-	[9]
Imidacloprid	Resistant (Nagapattinam)	8.264	15.36	[9]
Imidacloprid	Susceptible	0.12 ng/pest	-	[2]
Imidacloprid	Resistant (25 generations selection)	8.74 ng/pest	72.83	[2]
Imidacloprid	Susceptible	-	-	[1]
Imidacloprid	Resistant (Field Strain)	-	~100	[1]

Table 2: Efficacy of Flupyrimin and Other Insecticides against Imidacloprid-Resistant Brown Planthopper (*Nilaparvata lugens*)

Insecticide	Strain	LC50 (mg/L)	Resistance Ratio (RR)	Reference
Triflumezopyrim	Imidacloprid-Susceptible (IMI-S)	0.17	-	[10]
Triflumezopyrim	Imidacloprid-Resistant (IMI-R)	0.27	1.58	[10]
Pymetrozine	Imidacloprid-Susceptible (IMI-S)	31.5	-	[10]
Pymetrozine	Imidacloprid-Resistant (IMI-R)	49.07	1.55	[10]

Note: Direct comparative LC50 values for **flupyrimin** against a confirmed imidacloprid-resistant BPH strain were not available in the searched literature. The data for triflumezopyrim and pymetrozine, which also show efficacy against resistant strains, are presented as surrogates. **Flupyrimin** is reported to have high potency against imidacloprid-resistant pests.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Rearing of Brown Planthoppers

A continuous and healthy supply of BPH is essential for reproducible bioassay results.

- Insect Source: Establish a laboratory colony from field-collected BPH or use a known susceptible strain as a baseline.
- Host Plant: Rear BPH on susceptible rice seedlings (e.g., TN1 variety).
- Rearing Conditions: Maintain the colony in rearing cages under controlled environmental conditions:
 - Temperature: $26 \pm 2^{\circ}\text{C}$
 - Relative Humidity: 70-80%

- Photoperiod: 16 hours light / 8 hours dark
- Synchronization: To obtain insects of a uniform age for bioassays, synchronize the rearing process. Third-instar nymphs are commonly used for topical and seedling dipping bioassays.

Topical Application Bioassay

This method assesses the contact toxicity of an insecticide.

- Preparation of Insecticide Solutions:
 - Prepare a stock solution of technical-grade **flupyrimin** or imidacloprid in acetone.
 - From the stock solution, prepare a series of at least five serial dilutions using acetone. The concentration range should be selected to produce mortality between 10% and 90%.
 - A control group treated with acetone only must be included.
- Application:
 - Anesthetize 3rd instar nymphs or adult female BPH using carbon dioxide for 5-10 seconds.
 - Using a microapplicator, apply a 0.2 µL droplet of the insecticide solution to the dorsal thorax of each insect.
 - For each concentration and the control, treat at least three replicates of 10-20 insects.
- Post-Treatment:
 - Transfer the treated insects to a test tube or vial containing a fresh rice seedling.
 - Maintain the insects under the same controlled conditions as for rearing.
- Data Collection:
 - Assess mortality 48 to 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

- Calculate the corrected mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
- Determine the LC50 value using probit analysis.

Rice Seedling Dipping Bioassay

This method evaluates the systemic and contact toxicity of an insecticide.

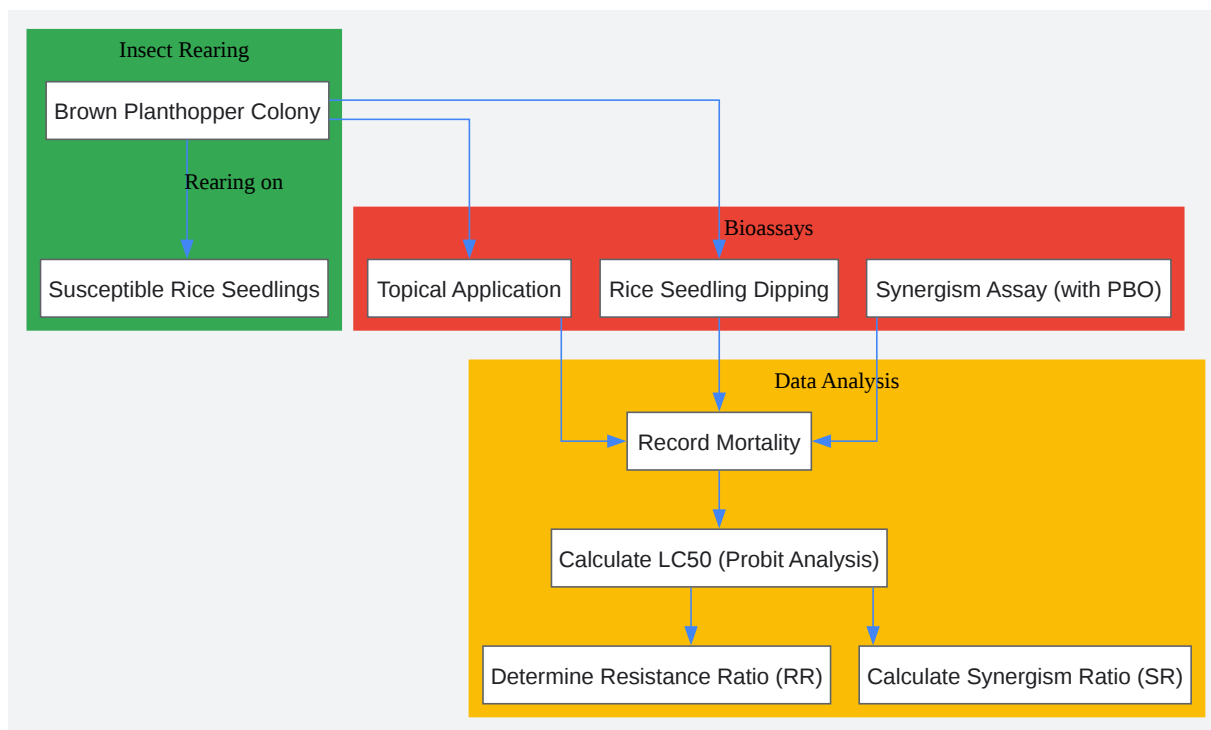
- Preparation of Insecticide Solutions:
 - Prepare a stock solution of the formulated insecticide in water.
 - Create a series of at least five serial dilutions. The inclusion of a non-ionic surfactant (e.g., 0.1% Triton X-100) is recommended to ensure even coverage.
 - A control solution containing only water and the surfactant should be prepared.
- Application:
 - Bundle 15-day-old rice seedlings (3-4 seedlings per bundle).
 - Dip the seedlings in the respective insecticide dilutions for 30 seconds.
 - Allow the seedlings to air-dry for 1-2 hours.
 - Place the treated seedlings individually into glass tubes.
- Infestation:
 - Introduce 10-20 third-instar BPH nymphs into each tube.
 - Seal the tubes with a breathable material like cotton or mesh.
- Data Collection:
 - Record mortality after 48 and 72 hours.
 - Calculate the LC50 values as described for the topical application bioassay.

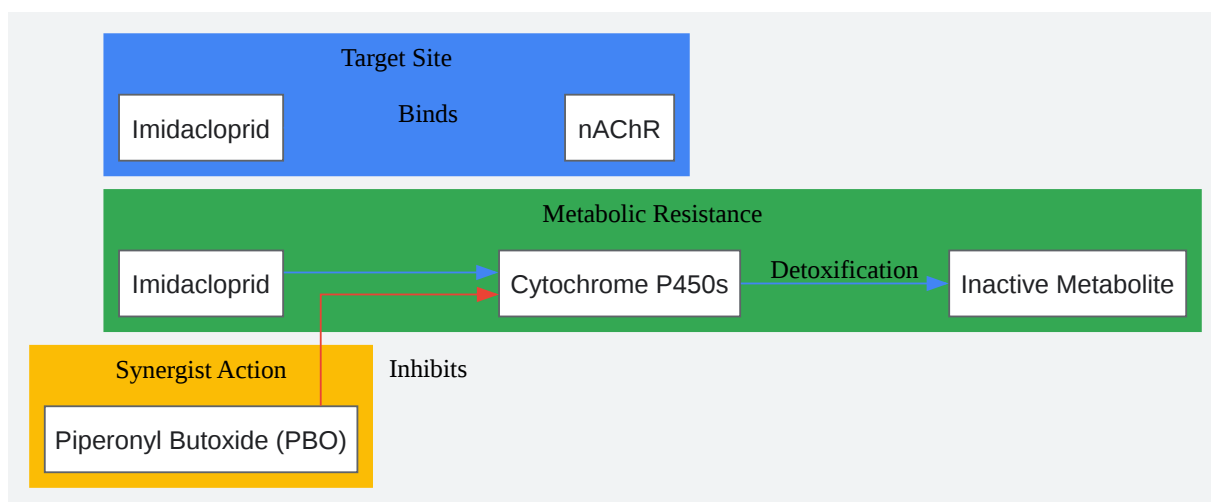
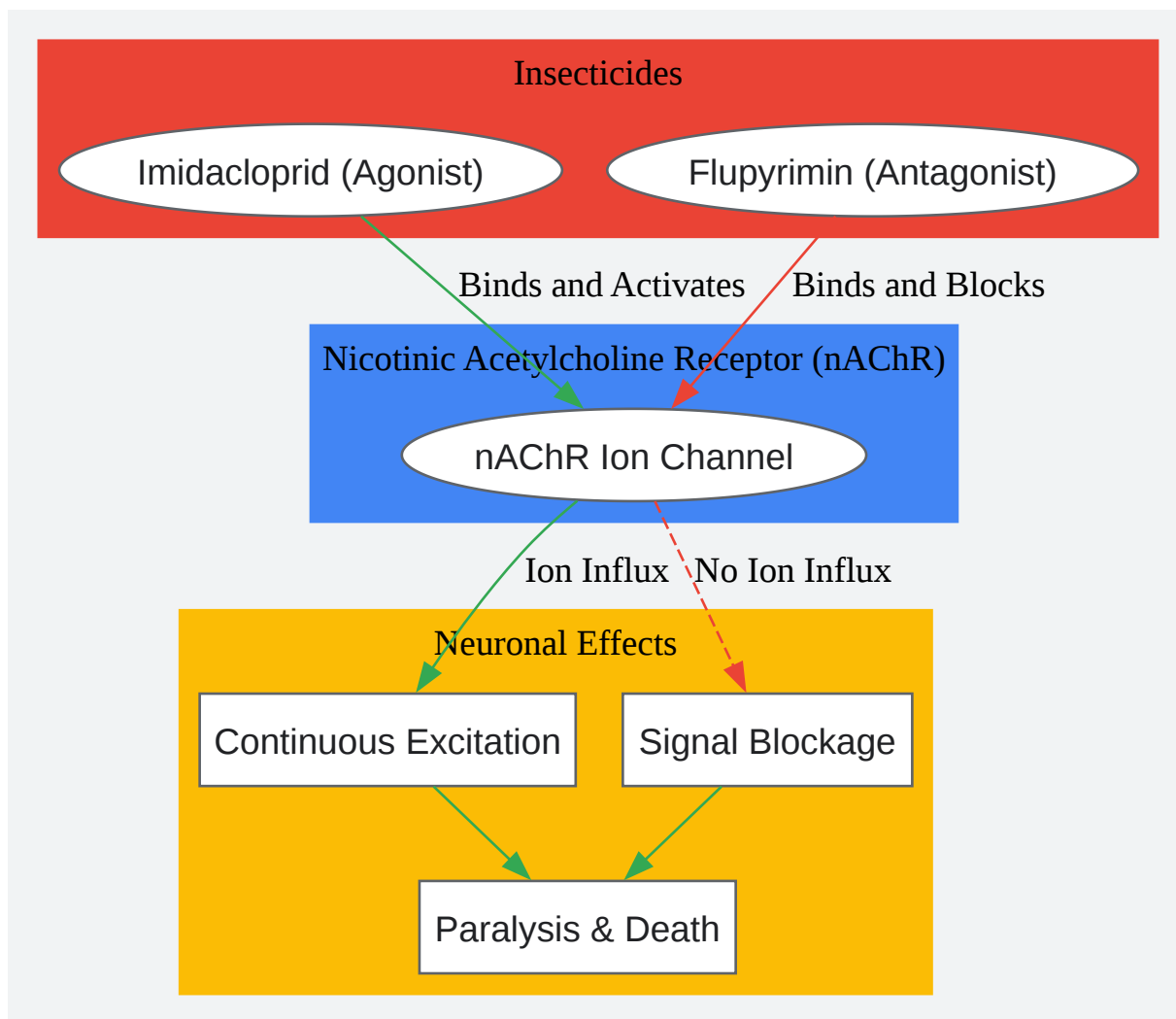
Synergism Bioassay

This protocol is used to investigate the role of metabolic enzymes, particularly cytochrome P450 monooxygenases, in insecticide resistance. Piperonyl butoxide (PBO) is a known inhibitor of these enzymes.

- Procedure:
 - Follow the protocol for the Topical Application Bioassay or Rice Seedling Dipping Bioassay.
 - Prepare two sets of insecticide dilutions: one with the insecticide alone and another with the insecticide plus a fixed, sub-lethal concentration of PBO. A common concentration for PBO is 10 µg per insect in topical applications or a 1:5 ratio of insecticide to PBO in dipping assays.
 - Include a control group treated only with acetone and another with PBO alone to assess any direct mortality from the synergist.
- Data Analysis:
 - Calculate the LC50 of the insecticide with and without the synergist.
 - Determine the Synergism Ratio (SR) using the following formula: $SR = \text{LC50 of insecticide alone} / \text{LC50 of insecticide + PBO}$
 - An SR value significantly greater than 1 indicates that P450-mediated detoxification contributes to resistance.

Visualizations





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